Assessment of Publicly Available Biochemical Potency Data for BRD4 Inhibitor-33
A comprehensive search of the public domain—including PubMed, BindingDB, ChEMBL, vendor technical datasheets, and the patent literature cited by vendors—yields no quantitative biochemical potency values (IC50, Ki, or Kd) for BRD4 Inhibitor-33 against BRD4 BD1, BRD4 BD2, or any other bromodomain target. The compound's CAS number (1445993-17-8) does not appear in peer-reviewed publications with associated activity data. Vendor sources describe BRD4 Inhibitor-33 as 'example 13' and reference an unspecified patent or publication; however, examination of the relevant patent documents (WO2013097601, US9296741) does not identify 'example 13' as corresponding to this specific compound. The BindingDB entry associated with US9296741 contains Ki values ranging from 1.8 nM to 486 nM for various BRD4 constructs, but these data points correspond to multiple distinct chemical entities (BDBM220421, BDBM220422, etc.) and cannot be unambiguously attributed to BRD4 Inhibitor-33.
| Evidence Dimension | Biochemical potency (Ki) against BRD4 BD1 and BD2 |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | Established comparators: (+)-JQ1 (BRD4 BD1 IC50 ~77 nM, BD2 IC50 ~33 nM); I-BET762 (BRD4 BD1 IC50 ~32.5-42.5 nM); OTX015 (BRD2/3/4 EC50 10-19 nM); ABBV-075 (BRD4 BD1 Ki ~1.4 nM, BD2 Ki ~1.4 nM) |
| Quantified Difference | Cannot be calculated due to absence of target compound data |
| Conditions | TR-FRET or AlphaScreen binding assays (comparator data); no data available for target compound |
Why This Matters
Without publicly available potency data, users cannot determine whether BRD4 Inhibitor-33 achieves sufficient target engagement for their experimental system or how it compares to established BRD4 inhibitors with well-defined activity parameters.
